2-(Methylamino)benzene-1-sulfonic acid
Description
Properties
CAS No. |
70916-29-9 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-4-2-3-5-7(6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
BDHNZWFPUYTGGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Methylaminobenzene
One classical approach to synthesize this compound involves the sulfonation of methylaminobenzene (o-toluidine derivatives) using oleum or concentrated sulfuric acid under controlled temperature and time conditions. The process typically includes:
- Dissolving methylaminobenzene in sulfuric acid (1.5 to 10 mol per mol of substrate).
- Adding this solution to oleum containing free sulfur trioxide (SO₃) in a molar ratio of 2 to 4 per mol of substrate.
- Maintaining reaction temperatures between 10°C and 80°C for sulfonation to occur, followed by optional heating at 100°C to 200°C to complete sulfonation or introduce additional sulfo groups if needed.
- Quenching the reaction by pouring into water or ice-water mixtures to precipitate the sulfonic acid product.
This method yields high selectivity for monosulfonic acids such as this compound, with reaction times ranging from 1 to 10 hours depending on conditions.
Amination via Reductive Amination of Sulfonated Intermediates
Another method is the reductive amination of sulfonated aromatic intermediates. For example, starting from 2-aminobenzenesulfonic acid, methylation of the amino group can be achieved by reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This approach involves:
- Dissolving the sulfonated amine in a solvent mixture such as acetone/methanol.
- Adding formaldehyde and NaBH(OAc)₃ gradually at room temperature.
- Stirring for extended periods (e.g., 20 hours), sometimes with multiple additions of the reducing agent.
- Isolating the methylated sulfonic acid by filtration and purification via column chromatography.
This method allows for selective N-methylation without affecting the sulfonic acid group and is useful for preparing this compound from its primary amine precursor.
Sulfonation of Methylaminobenzene Derivatives via Chlorosulfonic Acid
Sulfonation can also be performed using chlorosulfonic acid, which introduces the sulfonyl chloride group that can be subsequently hydrolyzed to sulfonic acid. The steps include:
- Reacting methylaminobenzene with chlorosulfonic acid under controlled temperature.
- Isolating the sulfonyl chloride intermediate.
- Hydrolyzing the sulfonyl chloride to the sulfonic acid by treatment with water.
This method provides good yields and allows for further functionalization at the sulfonyl chloride stage if desired.
Methylation of 2-Aminobenzenesulfonic Acid via Methylating Agents
Direct methylation of 2-aminobenzenesulfonic acid using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases or solvents such as dimethylformamide can also yield this compound. Typical conditions involve:
- Heating a mixture of 2-aminobenzenesulfonic acid and methylating agent at 60–80°C for several hours.
- Using polymerization and oxidation inhibitors to prevent side reactions.
- Work-up by extraction, washing, and recrystallization to purify the product.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The oleum-based sulfonation process is well-documented for its high selectivity and ability to produce monosulfonic acids with minimal disulfonation, making it suitable for industrial scale-up.
- Reductive amination provides a gentle route to N-methylation without harsh methylating agents, preserving the sulfonic acid functionality intact.
- Chlorosulfonic acid sulfonation, while effective, tends to produce sulfonyl chloride intermediates that require careful hydrolysis and purification steps, potentially lowering overall yield.
- Direct methylation using dimethyl sulfate is efficient but necessitates careful control of reaction conditions and inhibitors to avoid side reactions and polymerization.
- Spectroscopic characterization (NMR, FTIR) confirms the structure and purity of synthesized this compound, with typical melting points and spectral bands consistent across methods.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methylamino group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sulfuric Acid and Sulfur Trioxide: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions to introduce nitro groups.
Major Products Formed:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Scientific Research Applications
2-(Methylamino)benzene-1-sulfonic acid finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Functional Group Variations: Sulfonic Acid vs. Carboxylic Acid
2-(Methylamino)benzoic Acid (Entry 6930, Handbook of Chemistry and Physics)
- Structure: Carboxylic acid (-COOH) at 1-position, methylamino (-NHCH₃) at 2-position.
- Molecular Formula: C₈H₉NO₂.
- Key Differences :
Comparison Insight : Replacing -COOH with -SO₃H enhances acidity and solubility, broadening utility in aqueous-phase reactions or ion-exchange resins.
Positional Isomerism: 5-Amino-2-methylbenzenesulfonic Acid (CAS 118-88-7)
- Structure: Sulfonic acid (-SO₃H) at 1-position, amino (-NH₂) at 5-position, methyl (-CH₃) at 2-position.
- Molecular Formula: C₇H₉NO₃S (same as target compound).
- Key Differences: Substituent Effects: The amino group at 5-position (vs. methylamino at 2-position) alters electronic distribution, affecting reactivity in electrophilic substitution. Applications: Used in dye synthesis and as a coupling agent in azo dyes .
Comparison Insight: Positional isomerism significantly impacts chemical behavior. The methylamino group in the target compound may confer unique steric or electronic properties for drug binding compared to the amino-methyl combination in this isomer.
Aliphatic vs. Aromatic Sulfonic Acids: 2-Amino-2-methylpropane-1-sulfonic Acid
- Structure: Aliphatic sulfonic acid with amino (-NH₂) and methyl (-CH₃) groups on a propane backbone.
- Molecular Formula: C₄H₁₁NO₃S.
- Key Differences :
Comparison Insight : Aromatic sulfonic acids like the target compound offer greater structural rigidity and stability, advantageous in high-temperature industrial processes.
Data Table: Key Properties of Compared Compounds
Biological Activity
2-(Methylamino)benzene-1-sulfonic acid, also known as 2-amino-4-(methylamino)benzene-1-sulfonic acid, is an organic compound characterized by its unique functional groups: amino, methylamino, and sulfonic acid. This combination enhances its chemical reactivity and biological activity, making it significant in various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉N₁O₃S, with a molecular weight of approximately 187.21 g/mol. The presence of both amino and methylamino groups allows for versatile interactions with biological molecules.
Biological Activity
The biological activity of this compound primarily involves its role as an enzyme inhibitor and substrate in biochemical assays. Its structural features enable it to effectively bind to enzyme active sites, mimicking natural substrates or blocking these sites, thereby influencing enzyme function.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and has potential therapeutic implications.
- Substrate Mimicry : By mimicking natural substrates, it can participate in biochemical reactions, providing insights into enzyme kinetics and mechanisms.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit enzymes involved in metabolic processes. For example, studies have shown that it can inhibit certain oxidoreductases and transferases, which are crucial for cellular metabolism .
- Therapeutic Potential : The compound's ability to modulate enzyme activity suggests potential therapeutic applications, particularly in drug design targeting specific metabolic pathways .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sulfanilic Acid | C₆H₇N₃O₃S | Contains a sulfonic acid group but lacks methylamino. |
| 4-Amino-2-(methylamino)benzenesulfonic Acid | C₇H₉N₃O₃S | Similar structure but different substitution pattern. |
| 4-(Methylamino)benzene-1-sulfonic Acid | C₇H₉N₃O₃S | Similar functional groups but different position on benzene. |
This table illustrates how this compound stands out due to its dual functionality from both amino and methylamino groups.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of a specific oxidase enzyme demonstrated that this compound could reduce enzyme activity by up to 70% at certain concentrations. This suggests its potential as a lead compound for developing new inhibitors .
Case Study 2: Biochemical Assays
In biochemical assays designed to measure enzyme kinetics, the compound was used as a substrate analog. Results indicated that it could effectively compete with natural substrates, providing valuable data for understanding enzyme specificity and efficiency .
Q & A
Q. What are the common synthetic routes for 2-(Methylamino)benzene-1-sulfonic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonation of substituted benzene derivatives. For example, chlorosulfonic acid is used to introduce the sulfonyl group, followed by amination with methylamine . Key parameters for optimization include:
- Temperature : Reactions are often conducted at 0–5°C during sulfonation to avoid side reactions.
- pH Control : Maintain alkaline conditions (pH 8–10) during amination to prevent hydrolysis of intermediates.
- Reagent Ratios : Stoichiometric excess of methylamine (1.5–2.0 equivalents) improves substitution efficiency .
Yield monitoring via HPLC or TLC is recommended to track intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the methylamino group (δ ~2.8 ppm for CH-N) and sulfonic acid protons (downfield shifts due to electronegativity) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 187.05 [M-H]) and fragmentation patterns .
- UV/Vis Spectroscopy : Aromatic transitions (~260 nm) and sulfonic acid group absorption (~210 nm) aid purity assessment .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show degradation occurs under strongly acidic (pH < 2) or alkaline (pH > 12) conditions due to sulfonic acid group hydrolysis. Optimal stability is observed at pH 6–7.
- Protocol : Prepare buffered solutions (e.g., phosphate buffer) and monitor degradation via HPLC over 72 hours at 25°C. Degradation products include benzenesulfonic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in electrophilic substitution reactions involving this compound?
- Methodological Answer : The methylamino group acts as an electron donor via resonance, activating the ortho/para positions, while the sulfonic acid group is a strong electron-withdrawing meta-director. Contradictions arise from solvent polarity and substituent steric effects.
- Experimental Design :
Compare reaction rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., water).
Use DFT calculations to map electrostatic potential surfaces and predict regioselectivity .
Q. How can computational chemistry predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonic acid group and catalytic residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data (e.g., IC) to design optimized derivatives .
Q. What analytical challenges arise in detecting trace byproducts during large-scale synthesis, and how can they be resolved?
- Methodological Answer :
- Challenge : Low-abundance byproducts (e.g., N-methylated isomers or sulfonamide derivatives) may co-elute with the main product in HPLC.
- Solution :
Use tandem MS/MS with MRM (multiple reaction monitoring) for selective detection .
Employ ion-pair chromatography (e.g., tetrabutylammonium acetate) to improve separation of polar byproducts .
Q. What strategies validate the compound’s role as a metabolic intermediate in microbial degradation studies?
- Methodological Answer :
- Isotope Labeling : Synthesize C-labeled this compound and track incorporation into microbial metabolites via LC-MS .
- Enzyme Assays : Incubate cell lysates with the compound and measure sulfonic acid cleavage activity using colorimetric assays (e.g., barium chloride precipitation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
